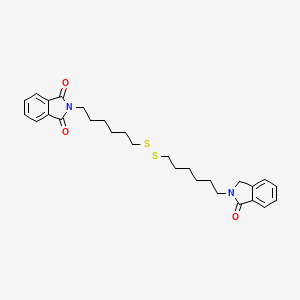

2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[6-[6-(3-oxo-1H-isoindol-2-yl)hexyldisulfanyl]hexyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O3S2/c31-26-23-14-6-5-13-22(23)21-29(26)17-9-1-3-11-19-34-35-20-12-4-2-10-18-30-27(32)24-15-7-8-16-25(24)28(30)33/h5-8,13-16H,1-4,9-12,17-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZLJVCXUGKBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCCCCSSCCCCCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856770 | |

| Record name | 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83626-78-2 | |

| Record name | 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione is a complex organic molecule characterized by its unique structure and potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H34N2O3S , indicating a substantial size and complexity that may influence its biological interactions. The presence of a disulfide bond in its structure is particularly noteworthy, as it may play a critical role in its reactivity and biological function.

Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets, including proteins involved in cellular signaling pathways. The isoindoline moiety is known for its role in modulating activities related to cancer and inflammation. Specifically, the compound may act as an inhibitor or modulator of key proteins involved in these processes.

Anticancer Properties

Studies have shown that isoindoline derivatives can exhibit significant anticancer properties. For instance, compounds that share structural similarities with This compound have been reported to induce apoptosis in cancer cell lines through the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antioxidant Activity

The disulfide bond in the compound may contribute to its antioxidant capacity. Compounds with disulfide linkages are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Treatment : A study involving a series of isoindoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The specific compound This compound was noted for its enhanced efficacy compared to other analogs .

- Inflammation Modulation : Another investigation revealed that isoindoline derivatives could significantly reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .

Data Table: Biological Activity Summary

Scientific Research Applications

Structure and Composition

- Molecular Formula : C28H34N2O4S2

- Molecular Weight : 510.71 g/mol

- CAS Number : 83626-78-2

The structure features a disulfide bond, which is significant for its reactivity and potential biological activity. The isoindoline moieties contribute to its pharmacological properties, making it a candidate for drug development.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development. Research indicates that compounds containing isoindoline derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties.

Click Chemistry

The compound can serve as a building block in click chemistry applications. Its disulfanyl group can facilitate the formation of stable linkages with other molecules, enhancing bioconjugation techniques.

Case Study: Bioconjugation Techniques

In a recent publication, researchers utilized similar disulfide-containing compounds to create bioconjugates for targeted drug delivery systems. These systems showed improved stability and efficacy in delivering therapeutic agents to specific tissues .

Materials Science

Due to its unique chemical properties, this compound can be explored for use in creating novel materials, such as sensors or catalysts.

Case Study: Sensor Development

Research has demonstrated that incorporating isoindoline derivatives into polymer matrices can enhance the sensitivity of chemical sensors. The incorporation of disulfide bonds increases the interaction with target analytes, leading to improved detection limits .

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of structural analogs is summarized in Table 1.

Key Observations :

Spectroscopic and Stability Data

- NMR Shifts :

- Mass Spectrometry :

- Stability :

Functional and Application Differences

- Redox Activity: The target’s disulfide enables applications in triggered-release systems (e.g., anticancer prodrugs), unlike non-redox-active analogs (e.g., ).

- Biological Targeting: Bromopropanoyl () and piperidine () groups may confer cytotoxicity or receptor antagonism, respectively, whereas the target’s disulfide could enhance cellular uptake via thiol-mediated trafficking.

- Solubility : The 1-oxoisoindolinyl group in the target may improve aqueous solubility compared to hydrophobic benziodoxol () or cyclohexyl ketone () analogs.

Preparation Methods

Synthesis of Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (phthalimide) moiety is typically synthesized by condensation of phthalic anhydride with amines or amino acids under reflux conditions in acidic media:

- Typical Reaction: Phthalic anhydride reacts with glycine or other amino compounds in glacial acetic acid at elevated temperatures (~120 °C) for several hours to yield the isoindoline-1,3-dione core (phthalimide derivative). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by cooling and filtration, followed by washing with dilute acid and water to obtain a crystalline solid.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Phthalic anhydride + Glycine | Reflux in acetic acid, 120 °C, 8 h | Isoindoline-1,3-dione core (phthalimide) |

This step forms the fundamental building block for further functionalization.

Functionalization of Isoindoline-1,3-dione with Hexyl Linker

To introduce the hexyl chain and enable disulfide linkage, the phthalimide core is modified by amidation or alkylation reactions:

Amidation: The isoindoline-1,3-dione acetic acid derivative is reacted with appropriate amines or aminoalkyl chains using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in organic solvents like chloroform at room temperature for 15-24 hours. This reaction forms amide bonds linking the isoindoline-1,3-dione to alkyl or aryl substituents.

Alkylation: The intermediate amides or isoindoline-1,3-dione derivatives are further reacted with benzyl halides or alkyl halides in dry acetonitrile under reflux (around 80 °C) to incorporate additional side chains or functional groups.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | Isoindoline-1,3-dione acetic acid + Aminoalkyl chain + EDC/HOBT | Room temp, chloroform, 15-24 h | Amide-linked isoindoline derivative |

| 3 | Intermediate + Benzyl/alkyl halides | Reflux in acetonitrile, 80 °C | Alkylated isoindoline derivative |

Purification and Characterization

After synthesis, the compound is purified by crystallization, filtration, and washing with solvents such as ethyl acetate or water.

Characterization is performed using standard analytical techniques including:

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the chemical structure and linkage.

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic imide and disulfide bond vibrations.

Mass Spectrometry (MS): To confirm molecular weight and purity.

Melting Point Determination: To assess compound purity and stability.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Phthalimide formation | Phthalic anhydride + glycine, reflux in acetic acid | Isoindoline-1,3-dione core | 8 h reflux, isolation by crystallization |

| 2 | Amidation | EDC/HOBT coupling with aminoalkyl chain in chloroform | Hexyl-linked isoindoline derivative | Room temp, 15-24 h |

| 3 | Alkylation | Benzyl/alkyl halide, reflux in acetonitrile | Functionalized isoindoline derivative | 80 °C reflux, crystallization for purification |

| 4 | Disulfide bond formation | Thiol substitution followed by mild oxidation | Disulfide-linked bis(isoindoline) compound | Oxidation by air or mild oxidants |

| 5 | Purification | Crystallization, washing | Pure target compound | Characterization by NMR, FT-IR, MS |

Research Findings and Notes

The synthetic routes leverage well-known phthalimide chemistry combined with modern coupling agents (EDC/HOBT) for efficient amidation.

The disulfide linkage introduces redox-sensitive properties, useful in biological applications such as drug delivery or enzyme inhibition.

The hexyl linker length is critical for molecular flexibility and biological activity, as demonstrated in related isoindoline-1,3-dione derivatives studied for pharmacological effects.

The preparation methods are adaptable for structural modifications, allowing synthesis of analogs with varied substituents for structure-activity relationship studies.

Q & A

Q. How to reconcile Hirshfeld surface analysis with Mulliken charges in electrophilicity studies?

- Integration : Map Hirshfeld surfaces (CrystalExplorer) to visualize close contacts, then correlate with Mulliken charges (DFT) to identify charge-transfer regions. For example, electrophilic S atoms in disulfanyl groups may align with high positive Mulliken charges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.